Cidofovir Cidofovir Cidofovir anhydrous is cytosine substituted at the 1 position by a 3-hydroxy-2-(phosphonomethoxy)propyl group (S configuration). A nucleoside analogue, it is an injectable antiviral used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. It has a role as an antiviral drug, an antineoplastic agent, an anti-HIV agent and a photosensitizing agent. It is a pyrimidone and a member of phosphonic acids. It is a conjugate acid of a cidofovir(2-) and a cidofovir(1-).
Cidofovir is an injectable antiviral medication employed in the treatment of cytomegalovirus (CMV) retinitis in patients diagnosed with AIDS. It suppresses CMV replication through selective inhibition of viral DNA synthesis. It was manufactured by Gilead and initially approved by the FDA in 1996, but has since been discontinued.
Cidofovir anhydrous is a Cytomegalovirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of cidofovir anhydrous is as a DNA Polymerase Inhibitor.
Cidofovir is a nucleoside analogue and antiviral agent which is used in therapy of serious cytomegalovirus infections in immunocompromised patients. Cidofovir has been associated with mild-to-moderate serum aminotransferase elevations during intravenous therapy, but has not been convincingly linked to cases of clinically apparent acute liver injury.
Cidofovir is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
Cidofovir Anhydrous is an anhydrous form of cidofovir, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
Cidofovir can cause cancer, developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
Brand Name: Vulcanchem
CAS No.: 113852-37-2
VCID: VC0523745
InChI: InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1
SMILES: C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O
Molecular Formula: C8H14N3O6P
Molecular Weight: 279.19 g/mol

Cidofovir

CAS No.: 113852-37-2

Inhibitors

VCID: VC0523745

Molecular Formula: C8H14N3O6P

Molecular Weight: 279.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cidofovir - 113852-37-2

Description Cidofovir anhydrous is cytosine substituted at the 1 position by a 3-hydroxy-2-(phosphonomethoxy)propyl group (S configuration). A nucleoside analogue, it is an injectable antiviral used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. It has a role as an antiviral drug, an antineoplastic agent, an anti-HIV agent and a photosensitizing agent. It is a pyrimidone and a member of phosphonic acids. It is a conjugate acid of a cidofovir(2-) and a cidofovir(1-).
Cidofovir is an injectable antiviral medication employed in the treatment of cytomegalovirus (CMV) retinitis in patients diagnosed with AIDS. It suppresses CMV replication through selective inhibition of viral DNA synthesis. It was manufactured by Gilead and initially approved by the FDA in 1996, but has since been discontinued.
Cidofovir anhydrous is a Cytomegalovirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of cidofovir anhydrous is as a DNA Polymerase Inhibitor.
Cidofovir is a nucleoside analogue and antiviral agent which is used in therapy of serious cytomegalovirus infections in immunocompromised patients. Cidofovir has been associated with mild-to-moderate serum aminotransferase elevations during intravenous therapy, but has not been convincingly linked to cases of clinically apparent acute liver injury.
Cidofovir is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
Cidofovir Anhydrous is an anhydrous form of cidofovir, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
Cidofovir can cause cancer, developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
CAS No. 113852-37-2
Product Name Cidofovir
Molecular Formula C8H14N3O6P
Molecular Weight 279.19 g/mol
IUPAC Name [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid
Standard InChI InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1
Standard InChIKey VWFCHDSQECPREK-LURJTMIESA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O
SMILES C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O
Canonical SMILES C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O
Appearance Solid powder
Colorform Fluffy white powder
White crystalline powde
Melting Point 260 °C (dec)
480 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 120362-37-0 (hydrochloride salt)
Shelf Life It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit.
Solubility =170 mg/mL at pH 6-8
Aqueous solubility >=170 mg/ml @ pH 6-8
1.15e+01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine
1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine
cidofovir
cidofovir anhydrous
cidofovir sodium
cidofovir, (+-)-isomer
cidofovir, (R)-isomer
cidofovir, sodium salt
GS 504
GS-504
GS504
HPMPC
Vistide
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11: Jeffers-Francis LK, Burger-Calderon R, Webster-Cyriaque J. Effect of
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14: Liekens S, Noppen S, Gijsbers S, Sienaert R, Ronca R, Tobia C, Presta M. The
15: Lugthart G, Oomen MA, Jol-van der Zijde CM, Ball LM, Bresters D, Kollen WJ,
16: Zhang X, Wang R, Piotrowski M, Zhang H, Leach KL. Intracellular
17: Andrei G, Topalis D, De Schutter T, Snoeck R. Insights into the mechanism of
18: Tuğcu-Demiröz F, Acartürk F, Özkul A. Preparation and characterization of
19: Kim SJ, Kim K, Park SB, Hong DJ, Jhun BW. Outcomes of early administration of
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PubChem Compound 60613
Last Modified Aug 15 2023

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